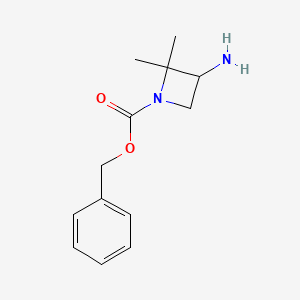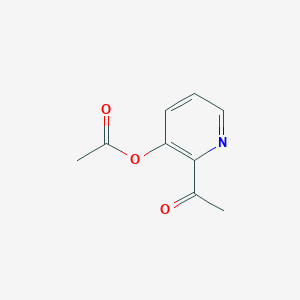
2-Acetylpyridin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylpyridin-3-yl acetate is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetylpyridin-3-yl acetate can be synthesized through several methods. One common approach involves the acylation of 2-bromopyridine using the Grignard reagent. This method typically involves the following steps:
- Preparation of the Grignard reagent by reacting 2-bromopyridine with magnesium in anhydrous ether.
- Addition of acetyl chloride to the Grignard reagent to form 2-acetylpyridine.
- Esterification of 2-acetylpyridine with acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of 2-picolinic acid as a starting material. The process involves:
- Chlorination of 2-picolinic acid to form 2-picolinoyl chloride.
- Reaction of 2-picolinoyl chloride with dialkyl malonate in the presence of a catalyst to form 2-pyridine formyl malonic acid di-tert-butyl ester.
- Hydrolysis and esterification of the intermediate to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylpyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-(Hydroxymethyl)pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetylpyridin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetylpyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine: A closely related compound with similar chemical properties but lacking the acetate group.
2-Acetyl-1-pyrroline: Another derivative of pyridine with distinct aroma properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: A compound with a similar structure but different functional groups.
Uniqueness
2-Acetylpyridin-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for esterification reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for research in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(2-acetylpyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO3/c1-6(11)9-8(13-7(2)12)4-3-5-10-9/h3-5H,1-2H3 |
Clave InChI |
MRFWHKVUHYEPOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


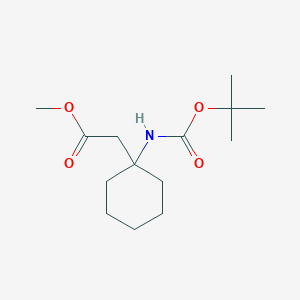
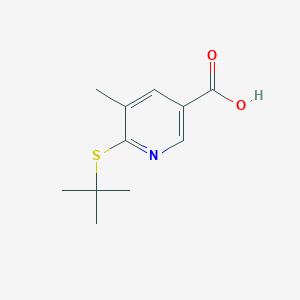
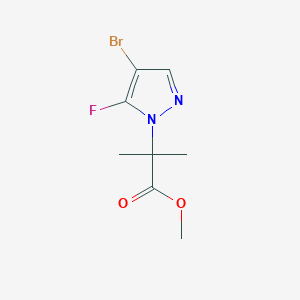
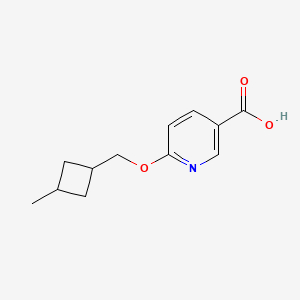
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)

![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
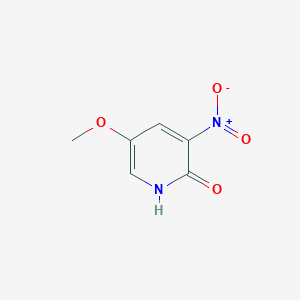
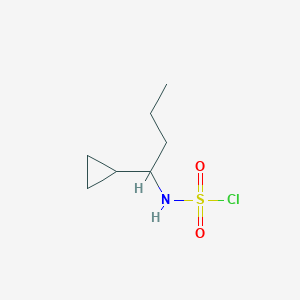
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
